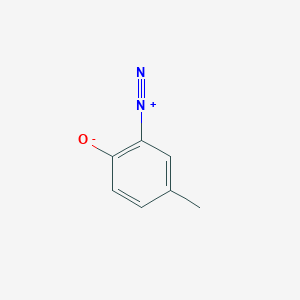
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is an organic compound with the molecular formula C₇H₆N₂O It is characterized by the presence of a diazo group (-N₂) attached to a cyclohexadienone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- typically involves the diazotization of 4-methyl-2,4-cyclohexadienone. This process can be achieved by treating the precursor compound with nitrous acid (HNO₂) under acidic conditions. The reaction is carried out at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods
Industrial production of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of cyclohexadienone oxides.
Reduction: Formation of 4-methyl-2,4-cyclohexadien-1-amine.
Substitution: Formation of various substituted cyclohexadienones depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- involves the interaction of the diazo group with various molecular targets. The diazo group can undergo decomposition to generate reactive intermediates, which can then interact with nucleophiles or electrophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Cyclohexadien-1-one, 6-diazo-2,4-dinitro-: Similar structure but with additional nitro groups.
2,5-Cyclohexadien-1-one, 4-diazo-: Similar structure with the diazo group in a different position.
2,4-Cyclohexadienone: Lacks the diazo group but shares the cyclohexadienone core structure.
Uniqueness
2,4-Cyclohexadien-1-one, 6-diazo-4-methyl- is unique due to the presence of the diazo group at the 6-position and the methyl group at the 4-position
Propiedades
Número CAS |
87842-95-3 |
|---|---|
Fórmula molecular |
C7H6N2O |
Peso molecular |
134.14 g/mol |
Nombre IUPAC |
2-diazonio-4-methylphenolate |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-7(10)6(4-5)9-8/h2-4H,1H3 |
Clave InChI |
AWMLZDXFFPQIGE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarboxylic acid, [(2-nitrophenyl)methylene]-, methyl ester](/img/structure/B14389984.png)
![N-[Cyano(phenyl)methyl]-N-ethylurea](/img/structure/B14389995.png)
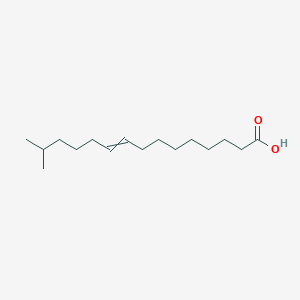
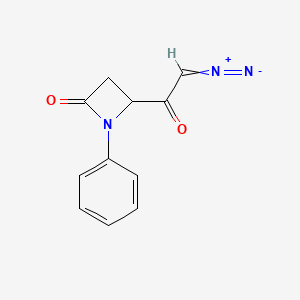
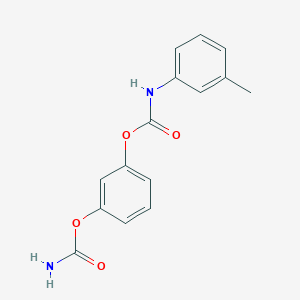
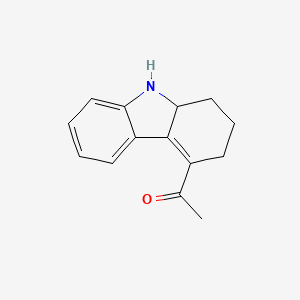
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]urea](/img/structure/B14390028.png)
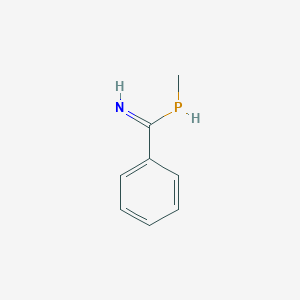
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B14390034.png)
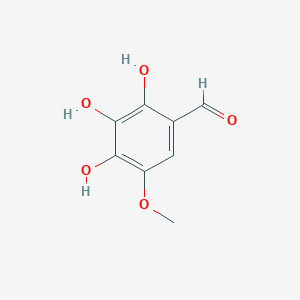
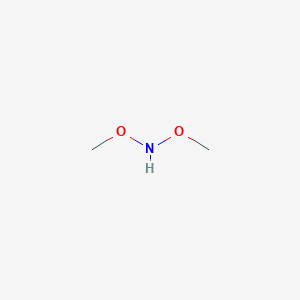
![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)
